NAPE-PLD Inhibition: Comparable Potency to LEI-401 and 34-Fold Superiority Over ARN19874
The target compound inhibits human NAPE-PLD with an IC50 of 977 nM in HEK293T cell lysate expressing the full-length recombinant enzyme [1]. This places it at a potency level comparable to the tool inhibitor LEI-401 (IC50 = 860 nM under similar conditions) and approximately 34-fold more potent than ARN19874 (IC50 = 33.7 µM) .
| Evidence Dimension | NAPE-PLD inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 977 nM |
| Comparator Or Baseline | LEI-401: IC50 = 860 nM; ARN19874: IC50 = 33.7 µM |
| Quantified Difference | ~1.14× weaker than LEI-401; ~34.5× more potent than ARN19874 |
| Conditions | Full-length human NAPE-PLD expressed in HEK293T cell lysate; PED6 substrate; 30 min preincubation |
Why This Matters
For endocannabinoid pathway research, this compound offers a potency window distinct from existing tool inhibitors, enabling dose-response differentiation and SAR exploration around the chlorothiophene-acetamide scaffold.
- [1] BindingDB. BDBM50556998 (CHEMBL4745098). Affinity Data: IC50 977 nM for human NAPE-PLD. https://www.bindingdb.org/bind/BDBM50556998 View Source
